1,3-Dibutyl-2-thiourea

Overview

Description

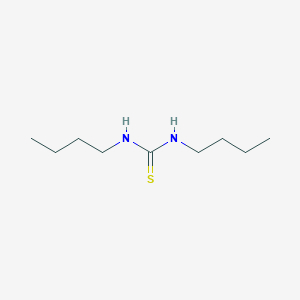

1,3-Dibutyl-2-thiourea is an organosulfur compound with the chemical formula C9H20N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including corrosion inhibition, organic synthesis, and as an intermediate in the production of other chemicals .

Preparation Methods

1,3-Dibutyl-2-thiourea can be synthesized through the reaction of dibutylamine with carbon disulfide, followed by the addition of hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

1,3-Dibutyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert it back to the corresponding amine and thiol.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical and Synthetic Applications

1. Organocatalysis

DBTU and its derivatives have been extensively studied as organocatalysts in various chemical reactions. They facilitate reactions such as Michael additions and aldol reactions due to their ability to stabilize transition states through hydrogen bonding and other interactions .

2. Coordination Chemistry

DBTU acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal ions. Its ability to form chelates makes it valuable in synthesizing metal-organic frameworks (MOFs) and other coordination compounds .

Biological Applications

1. Antimicrobial Activity

DBTU exhibits significant antimicrobial properties against various pathogens. Research indicates that it has effective antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Properties

Studies have shown that DBTU derivatives can inhibit cancer cell proliferation. For instance, compounds derived from DBTU demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating their potential as anticancer agents .

3. Antioxidant Activity

DBTU has also been evaluated for its antioxidant capabilities. Certain derivatives showed strong activity in scavenging free radicals, with IC50 values suggesting their efficacy in preventing oxidative stress-related damage .

Environmental Applications

1. Corrosion Inhibition

DBTU has been investigated for its role in inhibiting corrosion on carbon steels. It demonstrates effectiveness in preventing both chemical and microbiological corrosion, making it a candidate for use in protective coatings and treatments for metal surfaces .

2. Bioremediation

The compound's properties may also extend to environmental applications such as bioremediation, where thiourea derivatives can assist in detoxifying contaminated environments by interacting with heavy metals and pollutants.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. synthesized various thiourea derivatives from DBTU, evaluating their antibacterial properties against multiple pathogens. The findings highlighted that certain derivatives exhibited inhibition zones comparable to ceftriaxone, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

Research on the anticancer effects of DBTU derivatives involved testing against human leukemia cell lines, revealing promising results with IC50 values as low as 1.50 µM. This indicates a strong potential for further development into therapeutic agents targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-2-thiourea as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents. This adsorption is facilitated by the presence of sulfur and nitrogen atoms in the molecule, which interact with the metal surface . In biological applications, its mechanism of action may involve the inhibition of specific enzymes or the scavenging of free radicals .

Comparison with Similar Compounds

1,3-Dibutyl-2-thiourea can be compared with other thiourea derivatives, such as:

1,3-Dimethyl-2-thiourea: Similar in structure but with methyl groups instead of butyl groups. It has different solubility and reactivity properties.

1,3-Diphenyl-2-thiourea: Contains phenyl groups, making it more hydrophobic and less soluble in water.

1,3-Diethyl-2-thiourea: Has ethyl groups, offering different steric and electronic effects compared to butyl groups. The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Biological Activity

1,3-Dibutyl-2-thiourea (DBTU) is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of DBTU, highlighting its antioxidant, anticancer, and antimicrobial effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features two butyl groups attached to a thiourea moiety. Its structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

DBTU has been investigated for its potential as an antioxidant. Thiourea derivatives have shown significant antioxidant properties, with research indicating that they can effectively scavenge free radicals. For instance, a study demonstrated that certain thiourea derivatives exhibited strong reducing potential against ABTS free radicals with IC50 values ranging from 45 to 52 µg/mL . This suggests that DBTU may contribute positively to cellular defense mechanisms against oxidative stress.

Anticancer Activity

The anticancer properties of DBTU have been explored through various studies. Thiourea derivatives have been reported to target specific molecular pathways involved in cancer progression. For example:

- Cell Line Studies : DBTU exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia), with IC50 values indicating significant inhibition of cell growth. In one study, derivatives showed IC50 values as low as 1.50 µM against leukemia cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by altering cell cycle dynamics and increasing lactate dehydrogenase (LDH) activity, suggesting cellular damage and death .

Antimicrobial Activity

DBTU has also demonstrated antimicrobial properties. Research indicates that thiourea compounds can inhibit bacterial growth effectively. For example:

- Inhibition Studies : DBTU showed potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .

- Mechanism Insights : The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial survival.

Case Studies and Clinical Observations

Several case studies highlight the clinical relevance of DBTU:

- Allergic Contact Dermatitis : A review documented cases of allergic reactions to thioureas, including DBTU. Patients exhibited dermatitis due to exposure to products containing thioureas, emphasizing the need for awareness regarding potential allergens in clinical settings .

- Environmental Impact : Research on the environmental toxicity of DBTU indicates that it poses risks to aquatic organisms at certain concentrations, necessitating careful handling and regulation .

Summary of Biological Activities

Properties

IUPAC Name |

1,3-dibutylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFQABQEJATQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Record name | N,N'-Di-n-butylthiourea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N,N%27-Di-n-butylthiourea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042187 | |

| Record name | N,N'-Dibutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS] | |

| Record name | Thiourea, N,N'-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00238 [mmHg] | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-46-6 | |

| Record name | N,N′-Dibutylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibutyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBUTYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3154M2Q6GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.